Bis(2-sodiothiosulfatoethyl)amine tetrahydrate
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Overview
Description
Bis(2-sodiothiosulfatoethyl)amine tetrahydrate: is a chemical compound with significant applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes two sodiothiosulfatoethyl groups attached to an amine, and it is hydrated with four water molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-sodiothiosulfatoethyl)amine tetrahydrate typically involves the reaction of ethylenediamine with sodium thiosulfate under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated as a tetrahydrate. The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar principles as the laboratory synthesis. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: Bis(2-sodiothiosulfatoethyl)amine tetrahydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonate derivatives.
Reduction: It can be reduced to form thiol derivatives.
Substitution: The sodiothiosulfatoethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles, such as halides and amines, can be used for substitution reactions.
Major Products: The major products formed from these reactions include sulfonate and thiol derivatives, which have applications in various chemical processes and industries.
Scientific Research Applications
Chemistry: Bis(2-sodiothiosulfatoethyl)amine tetrahydrate is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds. It is also used in the preparation of metal complexes and as a ligand in coordination chemistry.
Biology: In biological research, this compound is used in the study of enzyme mechanisms and as a probe for investigating protein-sulfur interactions. It is also used in the synthesis of biologically active molecules.
Medicine: The compound has potential applications in medicine, particularly in the development of new drugs and therapeutic agents. Its unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery.
Industry: In industrial applications, this compound is used in the production of specialty chemicals, including dyes, pigments, and polymers. It is also used in water treatment processes and as a stabilizer in photographic solutions.
Mechanism of Action
The mechanism of action of bis(2-sodiothiosulfatoethyl)amine tetrahydrate involves its ability to interact with various molecular targets, including enzymes and proteins. The sodiothiosulfatoethyl groups can form covalent bonds with sulfur-containing amino acids, leading to changes in the structure and function of the target molecules. This interaction can modulate enzyme activity and protein function, making the compound useful in biochemical studies and drug development.
Comparison with Similar Compounds
Bis(2-ethylhexyl)amine: This compound has a similar structure but with ethylhexyl groups instead of sodiothiosulfatoethyl groups.
Bis(2-methoxyethyl)amine: This compound contains methoxyethyl groups and is used in different applications compared to bis(2-sodiothiosulfatoethyl)amine tetrahydrate.
Uniqueness: this compound is unique due to its sodiothiosulfatoethyl groups, which provide distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications, particularly in the synthesis of sulfur-containing compounds and in biochemical research.
Properties
CAS No. |
122413-81-4 |
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Molecular Formula |
C4H9NNa2O6S4 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
disodium;1-sulfonatosulfanyl-2-(2-sulfonatosulfanylethylamino)ethane |
InChI |
InChI=1S/C4H11NO6S4.2Na/c6-14(7,8)12-3-1-5-2-4-13-15(9,10)11;;/h5H,1-4H2,(H,6,7,8)(H,9,10,11);;/q;2*+1/p-2 |
InChI Key |
GISMTKDXXGDDFB-UHFFFAOYSA-L |
Canonical SMILES |
C(CSS(=O)(=O)[O-])NCCSS(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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